4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. For instance, the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline can yield an intermediate, which is then reacted with a pyrrolidinone derivative under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-fluorophenyl)benzamide
- 2-chloro-N-(4-fluorophenyl)benzamide
- 4-chloro-N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
Uniqueness
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the presence of the pyrrolidinone moiety. This structural uniqueness can confer distinct biological and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)17(23)20-14-9-16(22)21(10-14)15-7-5-13(19)6-8-15/h1-8,14H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLMSRZBXRCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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